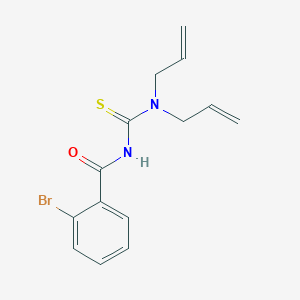

N,N-diallyl-N'-(2-bromobenzoyl)thiourea

Description

Properties

Molecular Formula |

C14H15BrN2OS |

|---|---|

Molecular Weight |

339.25 g/mol |

IUPAC Name |

N-[bis(prop-2-enyl)carbamothioyl]-2-bromobenzamide |

InChI |

InChI=1S/C14H15BrN2OS/c1-3-9-17(10-4-2)14(19)16-13(18)11-7-5-6-8-12(11)15/h3-8H,1-2,9-10H2,(H,16,18,19) |

InChI Key |

BOWVHRBJKNFXHE-UHFFFAOYSA-N |

SMILES |

C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1Br |

Canonical SMILES |

C=CCN(CC=C)C(=S)NC(=O)C1=CC=CC=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : The 2-bromo substituent in the title compound likely increases electrophilicity compared to chloro or methyl analogs, affecting reactivity and metal-binding affinity .

- Alkyl vs. Allyl Groups : Allyl groups provide intermediate steric bulk between methyl and benzyl substituents, balancing solubility and membrane permeability .

Physical and Chemical Properties

- Coordination Behavior : Unlike N,N-dialkyl-N'-benzoylthioureas, which coordinate metals via sulfur and oxygen, the title compound’s intramolecular N-H···O hydrogen bond (due to the 2-bromobenzoyl group) may restrict oxygen participation, altering metal-complex geometry .

- Thermal Stability : Longer alkyl chains (e.g., dibutyl derivatives) increase decomposition temperatures (>200°C), while allyl groups may lower stability due to unsaturated bonds .

- Solubility : Allyl substituents likely enhance organic solubility compared to polar groups (e.g., pyridyl in ), but less than benzyl derivatives .

Preparation Methods

Stepwise Alkylation and Acylation Approach

The most widely reported method involves a two-step process: (1) alkylation of thiourea with allyl bromide to form N,N-diallylthiourea, followed by (2) acylation with 2-bromobenzoyl chloride.

Step 1: Synthesis of N,N-Diallylthiourea

Thiourea is treated with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous acetone. The reaction proceeds via nucleophilic substitution, with the base deprotonating thiourea to enhance its reactivity toward alkylation. Typical conditions include refluxing at 60°C for 6–8 hours, yielding N,N-diallylthiourea in ~75–80% purity.

Step 2: Acylation with 2-Bromobenzoyl Chloride

The intermediate N,N-diallylthiourea is acylated using 2-bromobenzoyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl generated during the reaction. The mixture is stirred at room temperature for 12–16 hours, followed by purification via column chromatography (hexane:ethyl acetate = 3:1). This step typically achieves a yield of 65–70%.

Table 1: Representative Reaction Conditions for Stepwise Synthesis

| Parameter | Step 1 (Alkylation) | Step 2 (Acylation) |

|---|---|---|

| Solvent | Acetone | Dichloromethane |

| Temperature | 60°C (reflux) | 25°C (ambient) |

| Reaction Time | 8 hours | 16 hours |

| Base | K₂CO₃ | Triethylamine |

| Yield | 75–80% | 65–70% |

One-Pot Synthesis Method

To improve efficiency, a one-pot protocol has been developed, combining alkylation and acylation in a single reaction vessel. Thiourea, allyl bromide, and 2-bromobenzoyl chloride are reacted sequentially in DCM with K₂CO₃ as the base. After alkylation (6 hours at 60°C), the temperature is reduced to 25°C, and 2-bromobenzoyl chloride is added dropwise. The reaction mixture is stirred for an additional 18 hours, yielding the final product in 60–65% overall yield. While this method reduces purification steps, it requires precise stoichiometric control to minimize side reactions.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents such as acetone and DCM are preferred for their ability to dissolve both thiourea and acylating agents. Comparative studies indicate that DCM provides superior acylation yields (70%) compared to tetrahydrofuran (THF, 55%) due to its lower nucleophilicity, which reduces competing side reactions.

Catalytic Enhancements

The addition of catalytic iodine (1 mol%) during alkylation accelerates the reaction by polarizing the C-Br bond in allyl bromide, reducing the reaction time from 8 to 5 hours. However, this modification slightly decreases yield (70–73%) due to iodinated byproducts.

Temperature and Time Trade-Offs

Elevating the acylation temperature to 40°C shortens the reaction time to 10 hours but promotes hydrolysis of the benzoyl chloride, lowering yields to 60%. Thus, ambient temperature remains optimal for high-purity synthesis.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Stepwise vs. One-Pot Methods

| Metric | Stepwise Approach | One-Pot Approach |

|---|---|---|

| Overall Yield | 65–70% | 60–65% |

| Purity | ≥95% | 85–90% |

| Scalability | High | Moderate |

| Purification Complexity | Moderate (2 steps) | Low (single step) |

| Cost Efficiency | Lower (separate steps) | Higher (reduced solvents) |

The stepwise method is favored for laboratory-scale synthesis where purity is paramount, while the one-pot approach offers practical advantages for industrial applications despite marginally lower yields.

Recent Advances in Thiourea Synthesis

Emergent techniques such as microwave-assisted synthesis and flow chemistry are being explored to enhance reaction efficiency. Preliminary studies indicate that microwave irradiation (100°C, 30 minutes) can reduce alkylation time by 50%, though yields remain comparable to conventional methods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diallyl-N'-(2-bromobenzoyl)thiourea, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via a two-step process:

Generate the 2-bromobenzoyl isothiocyanate intermediate by reacting 2-bromobenzoyl chloride with ammonium thiocyanate under phase-transfer catalysis (e.g., PEG-400 in CH₂Cl₂) .

React the isothiocyanate with diallylamine to form the thiourea derivative.

- Yield Optimization : Low yields (common in thiourea syntheses) may arise from competing hydrolysis or side reactions. Techniques like solvent optimization (e.g., anhydrous CH₃CN), controlled temperature (0–5°C), and stoichiometric excess of diallylamine (1.2–1.5 equiv) can improve yields .

Q. How can structural characterization of this compound be performed to confirm its configuration?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR to identify allyl protons (δ ~5.2–5.8 ppm, multiplet) and thiourea carbonyl (C=S, δ ~180 ppm in ¹³C) .

- X-Ray Crystallography : Resolves conformational isomerism (e.g., cis/trans thiourea motifs) and intramolecular hydrogen bonding (e.g., N–H···O=C interactions). Dihedral angles between the benzoyl and thiourea planes (e.g., ~50–90°) influence packing .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 367.03 for C₁₄H₁₅BrN₂OS) .

Q. What are the key considerations for evaluating the biological activity of this thiourea derivative?

- Experimental Design :

- Enzyme Inhibition Assays : Test against targets like HIV-1 reverse transcriptase or proteases using fluorescence-based assays. Compare IC₅₀ values with structurally similar compounds (e.g., N-benzoyl-N'-(5-bromopyridyl)thiourea ).

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

- Computational Support : Molecular docking (AutoDock Vina) predicts binding modes, while DFT calculations (B3LYP/6-31G(d,p)) correlate electronic properties (e.g., HOMO-LUMO gap) with activity .

Advanced Research Questions

Q. How do substituents on the benzoyl or allyl groups influence the compound’s reactivity and bioactivity?

- Case Studies :

- Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity of the thiocarbonyl, increasing metal-coordination capacity (relevant in catalysis) .

- Allyl Groups : Introduce steric hindrance, reducing aggregation in solution and improving solubility in hydrophobic media .

Q. What strategies resolve contradictions in reported biological activity data for thiourea derivatives?

- Root Causes : Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities.

- Resolution :

Reproduce experiments under standardized protocols (e.g., OECD guidelines).

Use LC-MS to verify compound purity (>95%) .

Apply multivariate analysis (e.g., PCA) to identify confounding variables in datasets .

Q. How can computational modeling guide the design of thiourea-based catalysts or inhibitors?

- Approach :

- Docking Studies : Predict binding affinities to enzyme active sites (e.g., HIV-1 RT) by analyzing hydrogen bonds and π-π stacking .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM) .

- Validation : Correlate computed ΔG values with experimental IC₅₀ data to refine models .

Q. What crystallographic insights explain the compound’s conformational flexibility?

- Findings : X-ray structures reveal rotational freedom around the C–N bonds of the thiourea core, leading to multiple conformers. For example, N-(2-methylbenzoyl)-N'-(4-nitrophenyl)thiourea exhibits two isomers with dihedral angles of 53.1° and 87.1° between planes .

- Implications : Conformational diversity affects packing efficiency and solubility, critical for formulation in drug delivery .

Methodological Challenges

Q. How can low synthetic yields (<50%) be addressed in large-scale preparations?

- Solutions :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, solvent ratio, and catalyst loading .

- Inline Monitoring : FT-IR or Raman spectroscopy tracks isothiocyanate formation in real-time, minimizing side products .

Q. What advanced techniques characterize non-covalent interactions (e.g., S···H) in this compound?

- Tools :

- SCXRD : Identifies weak interactions (e.g., S···H distances ~2.6 Å) critical for crystal engineering .

- Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., 12% S···H in N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.